molecular formula C19H20N4O B6418585 1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine CAS No. 127718-45-0

1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

Cat. No.: B6418585
CAS No.: 127718-45-0
M. Wt: 320.4 g/mol
InChI Key: AIAISCQREGDMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of oxadiazoles, including “this compound”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are usually characterized by FT-IR, LCMS, and NMR spectral techniques .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a piperazine ring attached to a phenyl group and a 1,3,4-oxadiazole ring . The IR spectra of synthesized compounds show an absorption band assigned to an alkyl stretch (–CH 2 –), and the absorption assigned to aromatic C=C stretching .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include cyclization and nucleophilic alkylation . The significant chemical shift values for 1 HNMR, 13 CNMR are summarized in the respective experimental procedures .

Scientific Research Applications

1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine has been studied for its potential biomedical applications. It has been shown to act as a ligand for certain proteins and receptors, and for its potential to be used as a therapeutic agent. It has also been investigated for its ability to act as an inhibitor of certain enzymes, and for its potential to be used as a drug delivery system. Furthermore, this compound has been studied for its potential to be used as a prodrug, as well as for its potential to be used as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has been studied extensively for its potential biomedical applications. However, there are some limitations to its use in lab experiments. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, it is not very stable, and its activity can be affected by light and heat.

Future Directions

1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine has been studied extensively for its potential biomedical applications, but there are still many potential future directions for its use. It could be used as a prodrug or as an anti-inflammatory agent. In addition, it could be used as a drug delivery system or as an inhibitor of certain enzymes. Furthermore, it could be used as a ligand for certain proteins and receptors, or as a therapeutic agent. Finally, it could be studied for its potential to be used as an antioxidant or as an anti-cancer agent.

Synthesis Methods

1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine can be synthesized in a number of ways, including the direct condensation of 4-chloro-1-phenylpiperazine and 5-phenyl-1,3,4-oxadiazol-2-ylmethyl chloride. It can also be synthesized via the reaction of 1-phenyl-4-methylpiperazine and 5-phenyl-1,3,4-oxadiazol-2-ylmethyl chloride. In addition, it can be synthesized from the reaction of 4-chloro-1-phenylpiperazine and 5-phenyl-1,3,4-oxadiazol-2-ylmethyl bromide.

Properties

IUPAC Name

2-phenyl-5-[(4-phenylpiperazin-1-yl)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-3-7-16(8-4-1)19-21-20-18(24-19)15-22-11-13-23(14-12-22)17-9-5-2-6-10-17/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAISCQREGDMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155636
Record name Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127718-45-0
Record name Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127718450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.